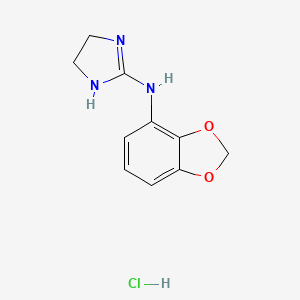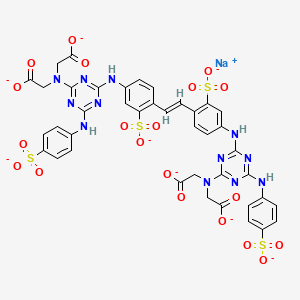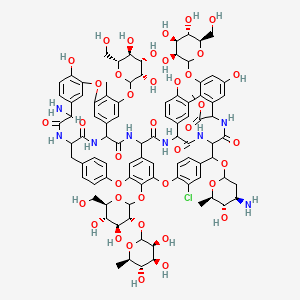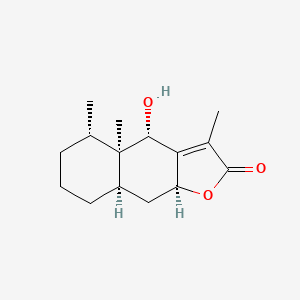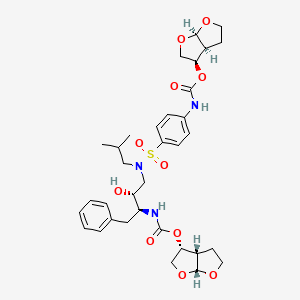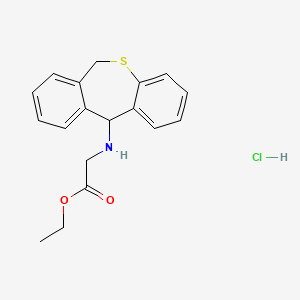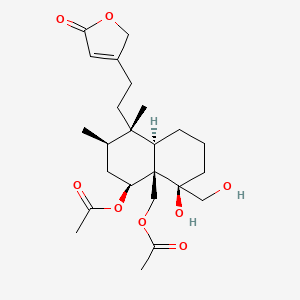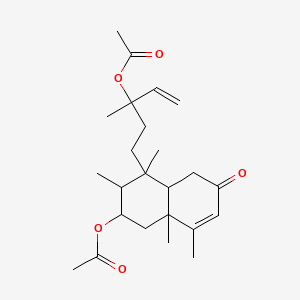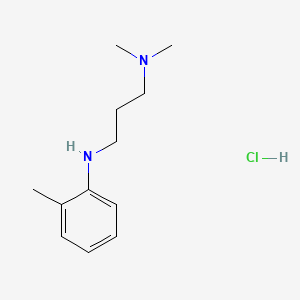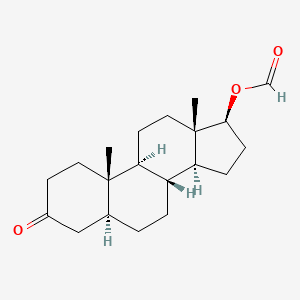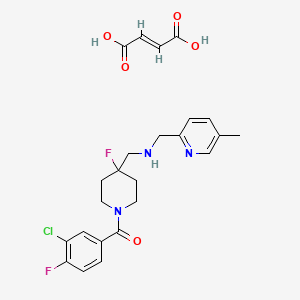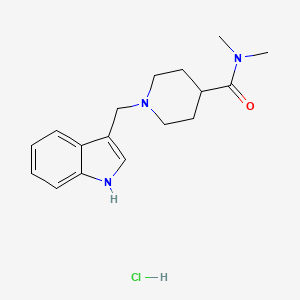
1-(1H-indol-3-ylmethyl)-N,N-dimethylpiperidine-4-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinecarboxamide, N,N-dimethyl-1-(1H-indol-3-ylmethyl)-, monohydrochloride . This compound has a molecular formula of C17-H23-N3-O.Cl-H and a molecular weight of 321.89 . It is primarily recognized for its applications in the pharmaceutical industry as a drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxamide, N,N-dimethyl-1-(1H-indol-3-ylmethyl)-, monohydrochloride typically involves the following steps:
Formation of the Indole Derivative: The indole derivative is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperidinecarboxamide Formation: The indole derivative is then reacted with piperidinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the piperidinecarboxamide.
N,N-Dimethylation: The piperidinecarboxamide is subjected to N,N-dimethylation using formaldehyde and formic acid or other suitable methylating agents.
Hydrochloride Salt Formation: Finally, the compound is converted to its monohydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure monohydrochloride salt.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical-grade standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinecarboxamide, N,N-dimethyl-1-(1H-indol-3-ylmethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
N-Oxides: From oxidation reactions.
Amines: From reduction reactions.
Substituted Indoles: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-Piperidinecarboxamide, N,N-dimethyl-1-(1H-indol-3-ylmethyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors or enzymes. The indole moiety is known to bind to serotonin receptors, while the piperidinecarboxamide structure may interact with other protein targets, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Piperidinecarboxamide Derivatives: Compounds with similar piperidinecarboxamide structures.
Indole Derivatives: Compounds containing the indole moiety.
Uniqueness
4-Piperidinecarboxamide, N,N-dimethyl-1-(1H-indol-3-ylmethyl)-, monohydrochloride is unique due to its specific combination of the indole and piperidinecarboxamide structures, which confer distinct biological activities and therapeutic potential.
Propiedades
Número CAS |
6635-02-5 |
|---|---|
Fórmula molecular |
C17H24ClN3O |
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
1-(1H-indol-3-ylmethyl)-N,N-dimethylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H23N3O.ClH/c1-19(2)17(21)13-7-9-20(10-8-13)12-14-11-18-16-6-4-3-5-15(14)16;/h3-6,11,13,18H,7-10,12H2,1-2H3;1H |
Clave InChI |
TXJVCDKCYRZPQC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


